2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN7OS and its molecular weight is 465.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN6O3S, with a molecular weight of approximately 484.96 g/mol. The structural features include a triazolopyrimidine core linked to a phenylpiperazine moiety via a thioether linkage. This unique structure is believed to facilitate interactions with various biological targets.
Research indicates that compounds within the triazolopyrimidine class can inhibit specific enzymes involved in tumor progression. Notably, the compound has shown potential as an inhibitor of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression related to cancer cell proliferation and migration.
Inhibition of LSD1
In studies involving MGC-803 cells (a gastric cancer cell line), treatment with similar triazolopyrimidine derivatives resulted in significant inhibition of LSD1 activity, leading to reduced cell migration and proliferation. The structure–activity relationship (SAR) studies highlighted that modifications in the compound's structure could enhance its inhibitory potency against LSD1 .
Biological Activity Against Cancer Cell Lines
The biological activity of This compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MGC-803 | 0.564 | Significant inhibition of LSD1 activity |
HCT-116 (Colon) | 6.2 | Cytotoxic activity observed |
T47D (Breast) | 27.3 | Moderate cytotoxicity |
Bel-7402 (Liver) | 43.4 | Cytotoxicity at higher concentrations |
The IC50 values indicate the concentration required to inhibit 50% of cellular activity, showcasing the compound's potential as an anticancer agent.
Case Studies and Research Findings
Recent literature has documented various case studies involving similar compounds:
- LSD1 Inhibition : A study demonstrated that triazolopyrimidine derivatives could significantly accumulate H3K4me2 levels in treated cells without affecting LSD1 expression itself, indicating a reversible inhibition mechanism .
- Antiproliferative Effects : Another investigation into structurally related compounds found that they exhibited potent antiproliferative effects against breast, colon, and lung cancer cell lines, suggesting that modifications to the triazolopyrimidine scaffold can enhance biological activity .
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7OS/c23-16-5-4-8-18(13-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOGBVHENTDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.